molecular formula C13H11N3O3 B2483942 ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate CAS No. 65642-22-0

ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate

Cat. No.: B2483942
CAS No.: 65642-22-0
M. Wt: 257.249
InChI Key: PQRLKPXPFZISOT-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a quinoline system.

Preparation Methods

The synthesis of ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a base such as triethylamine. This reaction proceeds through a cascade mechanism, forming the desired pyrazoloquinoline derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown promise in biological assays, potentially serving as a lead compound for drug development.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives are effective.

    Industry: It can be used in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate can be compared to other similar compounds such as:

Properties

IUPAC Name

ethyl 9-oxo-1,2-dihydropyrazolo[3,4-f]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)8-6-14-9-4-3-7-5-15-16-11(7)10(9)12(8)17/h3-6,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUNDLCZDRFNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC3=CNNC3=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168519
Record name Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65642-22-0
Record name Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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